4-[4-(Pyridin-2-ylsulfanylmethyl)-1,3-thiazol-2-yl]morpholine
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Overview
Description
4-[4-(Pyridin-2-ylsulfanylmethyl)-1,3-thiazol-2-yl]morpholine is a heterocyclic compound that features a morpholine ring fused with a thiazole ring and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2-bromo-1-(pyridin-2-ylsulfanyl)ethanone with thiourea to form the thiazole ring, which is then reacted with morpholine under appropriate conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Pyridin-2-ylsulfanylmethyl)-1,3-thiazol-2-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thiazole ring or the pyridine moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-[4-(Pyridin-2-ylsulfanylmethyl)-1,3-thiazol-2-yl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(Pyridin-2-ylsulfanylmethyl)-1,3-thiazol-2-yl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit various biological activities.
Pyridine derivatives: Compounds such as pyridoxine (vitamin B6) and nicotinamide (vitamin B3) contain the pyridine ring and are essential in biological systems.
Uniqueness
4-[4-(Pyridin-2-ylsulfanylmethyl)-1,3-thiazol-2-yl]morpholine is unique due to the combination of the morpholine, thiazole, and pyridine rings in a single molecule. This structural complexity provides a versatile scaffold for developing new compounds with diverse biological activities.
Properties
IUPAC Name |
4-[4-(pyridin-2-ylsulfanylmethyl)-1,3-thiazol-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS2/c1-2-4-14-12(3-1)18-9-11-10-19-13(15-11)16-5-7-17-8-6-16/h1-4,10H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGCCPGBEGTESU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CS2)CSC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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